molecular formula C23H25N7O B560109 WEHI-345 analog CAS No. 1354825-62-9

WEHI-345 analog

Katalognummer B560109
CAS-Nummer: 1354825-62-9
Molekulargewicht: 415.501
InChI-Schlüssel: ZCZGSEXBXXYQQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WEHI-345 analog is an analog of WEHI-345 . It is a potent and selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . It delays RIPK2 ubiquitylation and NF-κB activation on oligomerization domain (NOD) stimulation . It is used for research purposes only .


Molecular Structure Analysis

The molecular weight of this compound is 415.49 . Its formula is C23H25N7O . The SMILES representation is O=C(C1=NC=CC=C1C)NCC©(N2N=C(C3=CC=C©C=C3)C4=C(N)N=CN=C42)C .


Physical And Chemical Properties Analysis

This compound appears as a solid . It is white to gray in color . It is soluble in DMSO at a concentration of 30 mg/mL .

Wissenschaftliche Forschungsanwendungen

Inhibition of RIPK2 for Immune Response Modulation

WEHI-345 is a selective RIPK2 kinase inhibitor that plays a critical role in modulating immune responses. Research indicates that WEHI-345 can delay RIPK2 ubiquitylation and NF-κB activation downstream of NOD engagement, essential in immune responses. Despite only delaying NF-κB activation on NOD stimulation, WEHI-345 effectively prevents cytokine production in vitro and in vivo, ameliorating experimental autoimmune encephalomyelitis in mice. This highlights the therapeutic potential of inhibiting RIPK2 in NOD-driven inflammatory diseases (Nachbur et al., 2015).

Application in High Throughput Screening (HTS)

WEHI-345 has been instrumental in high throughput screening (HTS) at the Walter and Eliza Hall Institute of Medical Research. The institute's HTS facility has employed compounds like WEHI-345 in collaborative projects, contributing to the discovery of molecules that progress to clinical trials. This underscores the compound's role in drug discovery and development processes (Lackovic et al., 2014).

CRISPR Technology Education

While not directly related to the pharmacological properties of WEHI-345, the Walter and Eliza Hall Institute of Medical Research, known for its work with compounds like WEHI-345, has also been involved in developing educational resources on complex biomolecular technologies like CRISPR. This indicates the broader impact of institutions working with WEHI-345 in advancing both scientific research and education (Pal et al., 2022).

Potential in Understanding B Cell Apoptosis

Research on the NF-κB/Rel binding activities in the WEHI 231 immature B cell lymphoma line, in context with WEHI-345, has helped in understanding apoptosis in B cells. The modulation of NF-κB/Rel factors by compounds like WEHI-345 can trigger apoptosis in B cells, providing insights into the treatment of lymphoma and other related conditions (Wu et al., 1996).

Role in BCL-XL Inhibition Research

A study on the BCL-XL inhibitor, A-1155463, references the WEHI-345 analog WEHI-539, indicating the compound's significance in understanding the molecular biology of cancer. WEHI-345's related compounds help in understanding the mechanisms of tumor growth and potential therapeutic approaches (Tao et al., 2014).

Wirkmechanismus

WEHI-345 analog works by inhibiting RIPK2 kinase . It delays RIPK2 ubiquitylation and NF-κB activation on oligomerization domain (NOD) stimulation .

Safety and Hazards

WEHI-345 analog is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is not classified as a hazardous substance or mixture .

Eigenschaften

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O/c1-14-7-9-16(10-8-14)19-17-20(24)27-13-28-21(17)30(29-19)23(3,4)12-26-22(31)18-15(2)6-5-11-25-18/h5-11,13H,12H2,1-4H3,(H,26,31)(H2,24,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZGSEXBXXYQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=C(C=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
WEHI-345 analog
Reactant of Route 2
Reactant of Route 2
WEHI-345 analog
Reactant of Route 3
Reactant of Route 3
WEHI-345 analog
Reactant of Route 4
Reactant of Route 4
WEHI-345 analog
Reactant of Route 5
Reactant of Route 5
WEHI-345 analog
Reactant of Route 6
Reactant of Route 6
WEHI-345 analog

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.